Home > Products > Screening Compounds P136608 > Dopamine D2 receptor antagonist-1
Dopamine D2 receptor antagonist-1 -

Dopamine D2 receptor antagonist-1

Catalog Number: EVT-3080253
CAS Number:
Molecular Formula: C14H17N3S
Molecular Weight: 259.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dopamine D2 receptor antagonist-1 is a chemical compound that acts as a negative allosteric modulator of the dopamine D2 receptor. This receptor is crucial in various neurological and psychiatric disorders, including schizophrenia, addiction, and Parkinson's disease. The compound is designed to selectively inhibit the activity of the dopamine D2 receptor, which plays a significant role in dopaminergic neurotransmission.

Source

Dopamine D2 receptor antagonist-1 has been synthesized and characterized in various studies aimed at understanding its pharmacological properties and potential therapeutic applications. Research indicates that this compound is primarily utilized in laboratory settings for investigating dopamine receptor functions and drug interactions .

Classification

Dopamine D2 receptor antagonist-1 falls under the category of pharmacological agents known as dopamine receptor antagonists. More specifically, it is classified as a negative allosteric modulator, which means it binds to the receptor at a site distinct from the active site, thereby altering its activity without directly blocking the binding of dopamine .

Synthesis Analysis

The synthesis of dopamine D2 receptor antagonist-1 involves several organic chemistry techniques aimed at creating compounds with high selectivity for the dopamine D2 receptor. Key methods include:

  • Chemical Reactions: The synthesis typically employs reactions such as amination, alkylation, and cyclization to construct the molecular framework necessary for binding to the dopamine D2 receptor.
  • Purification Techniques: After synthesis, compounds are purified using techniques like column chromatography to isolate the desired product from by-products and unreacted materials.
  • Characterization: The synthesized compounds are characterized using spectroscopic methods (e.g., nuclear magnetic resonance and mass spectrometry) to confirm their identity and purity .
Molecular Structure Analysis

Dopamine D2 receptor antagonist-1 exhibits a specific molecular structure that facilitates its interaction with the dopamine D2 receptor.

  • Structure: The compound typically contains a core structure that allows for optimal binding to the allosteric site of the dopamine D2 receptor. This includes functional groups that enhance its affinity and specificity.
  • Molecular Data: The precise molecular formula and weight can vary depending on specific derivatives synthesized but generally reflect properties conducive to receptor binding .
Chemical Reactions Analysis

Dopamine D2 receptor antagonist-1 undergoes various chemical reactions during its synthesis and when interacting with biological systems:

  • Binding Reactions: The compound binds to the allosteric site of the dopamine D2 receptor, which alters the receptor's conformation and reduces its activity.
  • Metabolic Reactions: Once administered, it may undergo metabolic transformations in vivo that affect its pharmacokinetics and pharmacodynamics .
Mechanism of Action

The mechanism of action for dopamine D2 receptor antagonist-1 involves:

  • Allosteric Modulation: By binding to an allosteric site on the dopamine D2 receptor, this compound induces conformational changes that inhibit receptor activation by endogenous dopamine.
  • Impact on Dopaminergic Signaling: This modulation can lead to decreased dopaminergic signaling, which is beneficial in conditions where excessive dopamine activity is implicated, such as schizophrenia .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Solubility can vary based on formulation but is generally soluble in organic solvents.

Chemical Properties

  • Stability: The stability of dopamine D2 receptor antagonist-1 under various conditions (e.g., pH, temperature) is crucial for its efficacy.
  • Reactivity: The compound's reactivity profile is influenced by its functional groups, which dictate how it interacts with biological targets .
Applications

Dopamine D2 receptor antagonist-1 is primarily used in scientific research:

  • Pharmacological Studies: It serves as a tool for studying the role of dopamine receptors in various physiological processes and pathologies.
  • Drug Development: Insights gained from studies involving this compound can inform the development of new antipsychotic medications targeting dopaminergic pathways .
  • Neuroscience Research: It aids in understanding neurotransmitter dynamics and their implications for mental health disorders.
Introduction to Dopamine D2 Receptor Antagonism in Neuropsychopharmacology

Dopamine D2 receptor antagonists represent a cornerstone in the pharmacological management of psychiatric and neurological disorders. These compounds selectively inhibit dopamine signaling through the D2 receptor subtype, a G-protein coupled receptor (GPCR) critically involved in modulating neurotransmission within cortico-striato-thalamic circuits. The therapeutic efficacy of these antagonists stems from their ability to normalize dysregulated dopaminergic activity, which is pathophysiologically implicated in conditions such as schizophrenia, bipolar disorder, and Tourette's syndrome [5] [8]. Their development has been guided by evolving insights into dopamine receptor neurobiology, with selectivity for D2 over related receptors (D1, D3, D4, D5) being a key determinant of clinical utility and side effect profiles [4] [6].

Role of Dopamine D2 Receptors in Neurological and Psychiatric Disorders

Dopamine D2 receptors (D2R) exhibit a distinct neuroanatomical distribution and functional profile that underpins their clinical significance:

  • Modulation of Cognitive and Motor Functions: D2Rs are densely expressed in the striatum, nucleus accumbens, and prefrontal cortex (PFC). In the PFC, they regulate working memory, executive planning, and attentional processes through GABAergic interneuron modulation and corticostriatal pathway integration. Pharmacological blockade in the PFC impairs object-based attention in murine models, mediated via altered neuronal activity in the nucleus accumbens core (cNAc) and dorsomedial striatum (DMS) [10].
  • Pathophysiological Mechanisms: Hyperactive mesolimbic D2R signaling is linked to positive symptoms of psychosis (e.g., hallucinations), while nigrostriatal D2R dysfunction contributes to motor deficits in Parkinson's disease. Altered D2R availability in the striatum correlates with symptom severity in schizophrenia and predictive reward learning deficits [3] [7].
  • Receptor Dynamics and Signaling: D2R exists in high- and low-affinity states, influencing antagonist binding kinetics. Structural studies reveal that antagonists like spiperone bind within an extended orthosteric pocket formed by transmembrane helices (TM3, TM5, TM6) and extracellular loop 2 (ECL2), stabilizing an inactive receptor conformation. This binding disrupts dopamine-mediated Gi/o protein activation and β-arrestin recruitment [1] [9].

Table 1: Key Brain Regions Implicated in D2R Antagonist Effects

Brain RegionFunctionEffect of D2R Blockade
Prefrontal Cortex (PFC)Executive function, attentionImpaired working memory, altered risk assessment
Nucleus Accumbens (NAc)Reward processing, motivationReduced novelty exploration, anhedonia
Dorsomedial StriatumGoal-directed actionDisrupted reinforcement learning
Substantia NigraMotor controlExtrapyramidal symptoms (e.g., akathisia)

Historical Evolution of Dopamine D2 Receptor Antagonists in Therapeutics

The development of D2R antagonists reflects paradigm shifts in neuropharmacology:

  • First-Generation Antagonists: Phenothiazines (e.g., chlorpromazine) and butyrophenones (e.g., haloperidol), discovered serendipitously in the 1950s, demonstrated that antipsychotic efficacy correlated with D2R occupancy (>65%). These compounds, however, exhibited non-selective binding to α-adrenergic, histaminergic, and muscarinic receptors, contributing to tolerability issues [5] [8].
  • Atypical Antipsychotics: Introduced in the 1990s, agents like risperidone and olanzapine combined D2R antagonism with serotonin 5-HT2A receptor blockade. This multi-receptor profile reduced extrapyramidal side effects but introduced metabolic liabilities [4].
  • Selective D2R Antagonists: Advances in medicinal chemistry enabled the design of indole-based compounds (e.g., L-741,626) with >100-fold selectivity for D2R over D3R. These agents emerged from structure-activity relationship (SAR) studies optimizing halogen-substituted aromatic moieties to enhance D2R binding pocket interactions [6].

Table 2: Evolution of Clinically Deployed D2 Receptor Antagonists

GenerationRepresentative CompoundsSelectivity ProfileTherapeutic Applications
Typical (1950s–70s)Haloperidol, ChlorpromazineLow (D2R, α1, H1, mACh)Schizophrenia, acute agitation
Atypical (1980s–)Risperidone, OlanzapineModerate (D2R/5-HT2A)Schizophrenia, bipolar mania
Selective (2000s–)L-741,626, AmisulprideHigh (D2R over D1/D3/D4)Investigational: cognitive disorders

Rationale for Developing Selective D2 Receptor Antagonists

The pursuit of selective D2R antagonists addresses limitations of earlier agents through precision pharmacology:

  • Mitigating Off-Target Effects: Non-selective antagonists (e.g., haloperidol) bind sigma receptors, causing QTc prolongation and sedation. Indole-derived selective antagonists exhibit >500-fold lower affinity for sigma sites, achieved by methoxy-group positional modifications on the indole scaffold [6].
  • Cognitive Enhancement: High-dose D2R antagonism (e.g., 800 mg sulpiride) impairs spatial working memory and planning in humans. Selectively targeting extrastriatal D2R may preserve cognition by minimizing striatal D2R occupancy and associated motor side effects [3] [7].
  • Structural Insights for Design: Cryo-EM structures of D2R bound to antagonists (e.g., spiperone) reveal ligand interactions with Asp114³.³² (salt bridge), Phe389⁶.⁵¹ (hydrophobic pocket), and ECL2 residues. This enables rational design of brain-penetrant antagonists with optimized D2R binding kinetics (e.g., kon/koff rates) [1] [9].
  • Behavioral Specificity: Selective blockade improves reward-related choice performance without global learning impairment. Genetic polymorphisms (e.g., DRD2 Taq1A A1 allele) further refine patient stratification for targeted therapy [7].

Properties

Product Name

Dopamine D2 receptor antagonist-1

IUPAC Name

N-cyclobutyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C14H17N3S

Molecular Weight

259.37 g/mol

InChI

InChI=1S/C14H17N3S/c1-2-7-11-10(6-1)12-13(17-9-4-3-5-9)15-8-16-14(12)18-11/h8-9H,1-7H2,(H,15,16,17)

InChI Key

ANUJDLRACOBTTB-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4CCC4

Solubility

not available

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4CCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.